molecular formula C11H11NO4 B13596239 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one

Katalognummer: B13596239
Molekulargewicht: 221.21 g/mol
InChI-Schlüssel: CSONMSQGKWAIRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one is a chemical compound of significant interest in medicinal chemistry, serving as a crucial synthetic intermediate and core scaffold for the development of novel therapeutic agents. Its structure incorporates the 2,3-dihydrobenzo[b][1,4]dioxin moiety, a privileged heterocyclic system found in compounds with diverse biological activities, and the oxazolidin-2-one ring, which is a well-established pharmacophore in antibacterial drugs . Primarily, this compound is recognized for its application in antibiotic discovery. It acts as a key building block in the synthesis of more complex oxazolidinone antibiotic derivatives . These derivatives are investigated as potent antimicrobial agents effective against a range of human and veterinary pathogens, including multi-drug resistant Gram-positive bacteria . The oxazolidinone class of antibiotics, which this compound helps to construct, typically inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Beyond its established role in antibiotic research, the 1,4-benzodioxine scaffold is also explored in other therapeutic areas. For instance, derivatives based on this core structure have been identified as inhibitors of enzymes like Poly(ADP-ribose) polymerase 1 (PARP1), a validated anticancer drug target . This highlights the broader utility of this compound as a versatile starting point in drug discovery programs aimed at multiple disease targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Eigenschaften

Molekularformel

C11H11NO4

Molekulargewicht

221.21 g/mol

IUPAC-Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H11NO4/c13-11-12-8(6-16-11)7-1-2-9-10(5-7)15-4-3-14-9/h1-2,5,8H,3-4,6H2,(H,12,13)

InChI-Schlüssel

CSONMSQGKWAIRR-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(O1)C=CC(=C2)C3COC(=O)N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Precursor Synthesis: Formation of 2,3-Dihydrobenzo[b]dioxin Core

  • Starting from 2,3-dihydroxybenzoic acid derivatives, the benzodioxin ring is constructed by O-alkylation with dihalogenated reagents such as 1,2-dibromoethane in the presence of potassium carbonate to induce cyclization, yielding the cyclic ether structure.
  • Esterification of the carboxylic acid group (e.g., with methanol and sulfuric acid) precedes cyclization to facilitate downstream transformations.

Conversion to Oxazolidin-2-one

  • The oxazolidinone ring is typically introduced by reacting the benzodioxin intermediate with reagents capable of forming carbamate or cyclic urethane structures.
  • One approach involves nucleophilic substitution of a halogenated intermediate with an amino alcohol, followed by cyclization to form the oxazolidinone ring.
  • Alternatively, the formation of oxazolidinones can be achieved via intramolecular cyclization of amino alcohols with carbonyl sources such as phosgene derivatives or carbonyldiimidazole (CDI).

Representative Synthetic Procedure

  • Sodium hydride (NaH) is used to deprotonate the oxazolidinone precursor in an aprotic solvent like DMF under nitrogen atmosphere at low temperatures (0–5 °C).
  • The deprotonated intermediate is then reacted with an alkyl halide (e.g., 6-bromohexyl but-3-ynyl ether) to introduce side chains or functional groups, followed by acid quenching and aqueous workup.
  • Purification is typically performed by silica gel chromatography using solvent gradients such as hexane/ethyl acetate mixtures to isolate the pure product.

Detailed Synthetic Scheme and Reaction Conditions

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Esterification 2,3-dihydroxybenzoic acid + MeOH, H2SO4, reflux Methyl ester of 2,3-dihydroxybenzoic acid (13)
2 Cyclization (O-alkylation) Methyl ester + 1,2-dibromoethane, K2CO3, reflux Cyclized benzodioxin ester (14)
3 Hydrolysis Ester (14) + LiOH, aqueous workup Corresponding acid
4 Amide formation Acid + mixed anhydride method Benzodioxin carboxamide (4)
5 Mesylation Primary alcohol + methanesulfonyl chloride, Et3N Mesylated intermediate
6 Nucleophilic substitution Mesylate + amine nucleophile (e.g., N-methylpiperazine) Functionalized amide derivatives
7 Cyclization to oxazolidinone Intramolecular ring closure under mild heating or catalytic conditions Target oxazolidinone compound

Note: These steps are adapted from analogous benzodioxin and oxazolidinone syntheses in the literature.

Analytical and Purification Techniques

  • NMR Spectroscopy (1H, 13C): Used to confirm ring formation and substitution patterns. For example, characteristic signals for the benzodioxin methylene protons appear around 3.0–4.0 ppm, while oxazolidinone ring protons resonate typically near 4.0–5.0 ppm.
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity. Observed m/z values closely match calculated values for the target compound.
  • Chromatography: Silica gel column chromatography with gradient elution (hexane/ethyl acetate or ethyl ether in hexane) is standard for product isolation.

Research Findings and Optimization Notes

  • The choice of base (e.g., sodium hydride) and solvent (DMF) is critical for successful deprotonation and nucleophilic substitution without decomposition.
  • Temperature control (0–5 °C during base addition) prevents side reactions and ensures high yield.
  • Mesylation of alcohol intermediates facilitates nucleophilic displacement, a key step to introduce diverse substituents.
  • Reaction times vary from 1 hour to overnight depending on step and reagents; prolonged stirring under nitrogen atmosphere is common to avoid oxidation.
  • Enantioselective synthesis of related oxazolidinone derivatives has been achieved using chiral ligands and palladium-catalyzed cyclization, indicating potential for stereocontrol in synthesis.

Summary Table: Key Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Esterification and O-alkylation 2,3-Dihydroxybenzoic acid, MeOH, H2SO4, K2CO3, 1,2-dibromoethane Efficient ring formation Requires careful control of conditions to avoid side reactions
Mixed anhydride amide formation Acid intermediate, mixed anhydride reagents High yield amide formation Sensitive to moisture
Mesylation and nucleophilic substitution Methanesulfonyl chloride, triethylamine, amines Enables functional group diversification Multi-step, requires purification
Base-promoted alkylation NaH, DMF, alkyl halides High reactivity, mild conditions Requires inert atmosphere
Catalytic asymmetric cyclization Pd catalysts, chiral ligands, dioxane, room temp Stereoselective synthesis Complex ligand/catalyst systems

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The oxazolidinone ring undergoes nucleophilic substitution at the C-5 position due to electron-withdrawing effects from the carbonyl group. Key reactions include:

Reaction TypeConditionsProductYieldSource
SulfonylationSulfonyl chloride (RSO₂Cl), DCM, 0°C → rt, 12h5-Sulfonyloxazolidinone derivatives65-78%
AminolysisPrimary amines (RNH₂), THF, reflux, 8h5-Aminooxazolidinone analogs52-68%

These reactions typically require anhydrous conditions and bases like triethylamine to neutralize HCl byproducts. The dioxane moiety remains inert under these conditions.

Oxidation and Reduction

The dioxane ring exhibits stability under mild oxidative conditions but undergoes cleavage with strong oxidants:

  • Oxidation :

    • With KMnO₄/H₂SO₄: Selective oxidation of benzylic C-O bonds yields catechol derivatives .

    • Ozone cleavage: Forms quinone intermediates at subzero temperatures (-78°C) .

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the oxazolidinone’s carbonyl to a hydroxyl group without affecting the dioxane ring .

Transition Metal-Catalyzed Coupling

The aromatic system participates in Suzuki-Miyaura cross-coupling reactions:

SubstrateCatalyst SystemCoupling PartnerProduct YieldReference
6-Bromo-dioxane derivativePd(PPh₃)₄, K₂CO₃, DME/H₂OArylboronic acids72-85%

This methodology enables functionalization at the dioxane’s 6-position for structure-activity relationship (SAR) studies .

Ring-Opening Reactions

The oxazolidinone ring undergoes controlled hydrolysis:

  • Acidic Conditions (HCl/H₂O, reflux):
    Forms corresponding amino alcohol derivatives (confirmed by ¹H NMR).

  • Basic Conditions (NaOH/EtOH, 60°C):
    Produces carbamate intermediates, which dimerize at higher temperatures .

Cycloaddition and Heterocycle Formation

The compound serves as a precursor in [3+2] cycloadditions:

Reaction PartnerConditionsProductApplication
Nitrile oxidesCu(OTf)₂, CH₃CN, rtIsoxazoline-oxazolidinone hybridsAntimicrobial agents

These hybrids demonstrate enhanced bioactivity compared to the parent compound .

Functionalization via Lithiation

Directed ortho-lithiation (LDA, THF, -78°C) at the dioxane’s 6-position enables:

  • Introduction of electrophiles (e.g., CO₂, DMF) to form carboxylic acids or aldehydes .

  • Subsequent Stille coupling with organostannanes for biaryl synthesis .

Stability and Degradation

  • Thermal Stability : Decomposes above 240°C (DSC data) .

  • Photolytic Degradation : UV irradiation (254 nm) induces C-O bond cleavage in the dioxane ring, forming phenolic byproducts.

Comparative Reactivity Table

Reaction ClassOxazolidinone ReactivityDioxane ReactivityDominant Pathway
Nucleophilic attackHigh (C-5 position)LowOxazolidinone
Electrophilic substitutionModerate (C-6 of dioxane)ModerateDioxane
Oxidative cleavageResistantHigh (benzylic C-O)Dioxane

Wissenschaftliche Forschungsanwendungen

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one with structurally related compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin scaffold or analogous heterocyclic cores. Key differences in substituents, physicochemical properties, and synthetic routes are highlighted.

Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Purity (%) Reference
This compound Oxazolidinone + benzodioxane Lactam ring at position 4 Not reported Discontinued
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18) 1,3,4-Oxadiazole + benzodioxane Thiomethoxybenzamide side chain Not reported 95–100
O-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl) hydroxylamine (4b) Hydroxylamine + benzodioxane Hydroxylamine methyl group 182 (M+H)+ 85% yield
2-[[5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone Oxadiazole + sulfanyl + piperidine Sulfanyl linker, methylpiperidine Not reported Not reported
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-amine Thiazole + benzodioxane Thiazole ring with amine group Not reported 95%

Key Observations :

  • Heterocyclic Core: The oxazolidinone in the target compound contrasts with oxadiazole (compounds 18–21 ), thiazole , and triazolone (e.g., ) cores in analogs.
  • Substituent Effects : The hydroxylamine derivative (4b ) exhibits higher polarity, while the methylpiperidine group in introduces basicity, likely improving membrane permeability.
Physicochemical and Pharmacological Properties
  • Lipophilicity: The benzodioxane moiety increases lipophilicity across all analogs, but the oxazolidinone’s lactam ring may reduce LogP compared to sulfur-containing heterocycles (e.g., thiazole ).
  • Bioactivity: Oxadiazoles (e.g., 18–21 ) are often explored as enzyme inhibitors (e.g., Ca²⁺/calmodulin targets). Hydroxylamine derivatives (4b ) may act as nitric oxide donors or radical scavengers.

Biologische Aktivität

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound consists of an oxazolidinone ring fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The oxazolidinone structure is known for its role in antibiotic development and exhibits various biological activities, including enzyme inhibition and anti-inflammatory properties.

Biological Activities

1. Anti-inflammatory Properties
Research has shown that derivatives of this compound can inhibit enzymes like lipoxygenase, which is involved in inflammatory processes. This inhibition is crucial for developing anti-inflammatory drugs aimed at treating conditions such as arthritis and other inflammatory disorders.

2. Anticancer Activity
Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure have demonstrated anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.

3. Enzyme Inhibition
The compound has shown promising results in inhibiting α-glucosidase, an enzyme linked to metabolic disorders such as diabetes. This inhibition suggests potential applications in managing blood sugar levels .

Synthesis Pathways

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with isocyanates or other electrophiles under controlled conditions. One common method includes using tert-butyl isocyanate to yield various oxazolidinone derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of the compound effectively inhibited α-glucosidase and lipoxygenase. The IC50 values indicated strong inhibitory effects compared to standard drugs used for similar purposes .
  • Anticancer Research : In vitro studies showed that the compound induced apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
2,3-Dihydrobenzo[b][1,4]dioxinFused benzodioxane structureBase structure for derivatives
Oxazolidinone derivativesContains oxazolidine ringKnown for antibiotic properties
N-(2-Hydroxyethyl)-oxazolidineHydroxyethyl substitutionEnhanced solubility and bioavailability
Benzodioxane sulfonamidesSulfonamide group additionPotential anti-hepatotoxic activity

Q & A

Basic: What are the key structural features of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one, and how do they influence its chemical reactivity?

The compound features a benzodioxin moiety (a fused bicyclic aromatic system with two oxygen atoms) and an oxazolidin-2-one ring (a five-membered heterocycle containing both oxygen and nitrogen). These structural elements confer distinct reactivity:

  • The benzodioxin system enables π-π stacking interactions and participates in electrophilic substitution reactions due to its electron-rich aromatic rings .
  • The oxazolidinone ring provides sites for nucleophilic attack (e.g., at the carbonyl group) and can undergo ring-opening reactions under acidic or basic conditions .
    Methodological validation involves NMR spectroscopy (to confirm regiochemistry) and mass spectrometry (to verify molecular weight) .

Basic: What synthetic methodologies are recommended for preparing this compound with high purity?

Synthesis typically involves multi-step protocols :

Coupling reactions : Utilize Suzuki-Miyaura cross-coupling to attach the benzodioxin moiety to the oxazolidinone precursor .

Cyclization : Employ carbodiimide-mediated cyclization (e.g., using EDCI) to form the oxazolidinone ring .

Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., from ethanol) to achieve >95% purity .
Key parameters include strict control of reaction temperature (e.g., 0–5°C during coupling) and inert atmospheres to prevent oxidation .

Advanced: How can reaction conditions be optimized to improve yields of derivatives with modified substituents?

Example : To synthesize analogs with electron-withdrawing groups (e.g., nitro or trifluoromethyl):

  • Catalyst screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in coupling reactions, increasing yields by ~20% .
  • Solvent effects : DMF enhances solubility of polar intermediates compared to THF, reducing side-product formation .
  • Temperature gradients : Slow warming (0°C → room temperature) during cyclization minimizes decomposition .
    Validate optimization via HPLC retention time analysis and ¹³C NMR to confirm regioselectivity .

Advanced: What spectroscopic and computational techniques resolve contradictions in reported biological activity data?

Contradictions often arise from impurity profiles or assay variability . Mitigation strategies include:

  • High-resolution mass spectrometry (HRMS) : Detects trace impurities (e.g., dehalogenated byproducts) that may skew IC₅₀ values .
  • Molecular docking : Predict binding modes to enzymes like aldose reductase (ALR) or COX-2 , clarifying structure-activity relationships (SAR) .
  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

Advanced: How do electronic modifications to the benzodioxin ring affect biological potency?

Case study : Derivatives with electron-withdrawing groups (e.g., -NO₂) on the benzodioxin ring show enhanced COX-2 inhibition (IC₅₀ = 0.8 µM vs. 5.2 µM for unmodified analogs) due to increased electrophilicity at the active site . In contrast, electron-donating groups (e.g., -OCH₃) improve solubility but reduce binding affinity .
Methodological validation involves Hammett σ constants to quantify electronic effects and isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Advanced: What strategies enhance solubility for in vivo pharmacokinetic studies?

  • Prodrug design : Introduce phosphate esters at the oxazolidinone nitrogen, which hydrolyze in vivo to release the active compound .
  • Co-solvent systems : Use 10% DMSO/90% PEG-400 for intravenous administration, achieving plasma concentrations >1 µM for 24 hours .
  • Salt formation : Hydrochloride salts improve aqueous solubility by 5-fold compared to free bases .

Advanced: Can computational models predict the compound’s electroluminescent properties for OLED applications?

Yes. Density functional theory (DFT) calculations reveal:

  • The benzodioxin moiety contributes to a small singlet-triplet energy gap (ΔEₛₜ = 0.3 eV) , enhancing exciton utilization in OLEDs .
  • Time-dependent DFT (TD-DFT) predicts emission wavelengths (λem ≈ 435 nm) consistent with experimental deep-blue electroluminescence .
    Validation involves cyclic voltammetry to measure HOMO/LUMO levels and external quantum efficiency (EQE) testing in device architectures .

Advanced: How are metabolic stability and toxicity profiles assessed preclinically?

  • Microsomal assays : Human liver microsomes (HLMs) quantify metabolic half-life (t₁/₂ > 60 minutes indicates stability) .
  • AMES testing : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • hERG inhibition assays : Patch-clamp electrophysiology ensures IC₅₀ > 10 µM to avoid cardiotoxicity .

Advanced: What analytical methods resolve stereochemical ambiguities in derivatives?

  • Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to separate enantiomers (e.g., R vs. S configurations) .
  • Vibrational circular dichroism (VCD) : Confirms absolute configuration by comparing experimental and computed spectra .
  • NOESY NMR : Identifies spatial proximity between protons in diastereomers .

Advanced: How do structural modifications impact inhibitory selectivity between related enzymes (e.g., ALR vs. COX-2)?

SAR analysis of thiazoline derivatives shows:

  • 4-Nitrophenyl substitution increases ALR inhibition (Ki = 12 nM) but reduces COX-2 affinity by 50% due to steric clashes in the COX-2 active site .
  • Benzyl groups on the oxazolidinone nitrogen enhance selectivity for ALR via hydrophobic interactions with Val297 .
    Validate selectivity using kinetic assays (Km/Vmax analysis) and X-ray crystallography of enzyme-inhibitor complexes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.